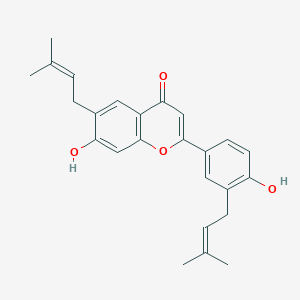

Licoflavone B

説明

Synthesis Analysis

The synthesis of flavonoids like Licoflavone B typically involves several chemical reactions, including condensation, cyclodehydrogenation, and protection of phenolic hydroxyls. For example, the synthesis of similar compounds has been demonstrated through the condensation of hydroxyacetophenone with benzaldehyde derivatives in the presence of alkali, followed by cyclodehydrogenation to produce the flavone structure (Jain, Gupta, & Khazanchi, 1979). This process highlights the intricate steps involved in creating complex flavonoid structures, including this compound.

Molecular Structure Analysis

Flavonoids possess a base structure of two aromatic rings (A and B) connected by a three-carbon bridge that forms a third ring (C). Modifications to this structure, such as hydroxylation, prenylation, and glycosylation, can significantly affect the compound's chemical behavior and interaction with biological systems. Advanced techniques such as quantum chemical investigation provide insights into how different substituents affect the molecular properties of flavonoids, offering a deeper understanding of their antioxidant activity and stability (Najafi, 2013).

Chemical Reactions and Properties

The chemical reactivity of flavonoids like this compound is influenced by the presence and position of functional groups within their structure. These compounds can undergo various chemical reactions, including oxidation, reduction, and conjugation, which can alter their biological activity and solubility. For instance, the cytochrome P450 enzyme system plays a crucial role in the hydroxylation of flavonoids, a reaction that is pivotal for the biosynthesis of specific flavonoid derivatives and affects their chemical properties and biological activities (Akashi, Aoki, & Ayabe, 1998).

Physical Properties Analysis

The physical properties of flavonoids, including this compound, such as solubility, melting point, and crystallinity, are essential for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The synthesis and characterization of flavonoid derivatives indicate that modifications in the flavonoid structure can lead to significant changes in their physical properties, affecting their functionality in biological systems and industrial applications (Gunduz, Goren, & Ozturk, 2012).

Chemical Properties Analysis

The chemical properties of flavonoids like this compound, such as acidity, basicity, and reactivity towards various chemical agents, are influenced by their molecular structure. The presence of hydroxyl groups, in particular, plays a critical role in determining the antioxidant capacity of flavonoids, which is a key aspect of their chemical properties. Studies on flavonoid derivatives have revealed that intramolecular hydrogen bonding and the distribution of electron density across the molecule significantly impact their stability and reactivity, providing valuable insights into the design and synthesis of novel antioxidants based on the flavonoid structure (Najafi, 2013).

科学的研究の応用

Genotoxicity Attenuation in Cancer Drugs

Licoflavone C, a flavonoid, demonstrates potential in reducing the genotoxic effects of certain cancer drugs. A study showed that it significantly lowered micronucleus frequencies induced by anticancer drugs mitomycin C and daunorubicin in human peripheral lymphocytes (Scarpato et al., 2008).

Anti-Ulcer Properties

Licoflavone exhibits significant anti-ulcer activity, which was studied to understand its molecular mechanisms in treating gastric ulcers. It effectively healed gastric ulcers, particularly in middle dose groups, and regulated inflammation mediators and amino acid metabolism (Yang et al., 2017).

Antioxidant and Anti-apoptotic Effects

Research on licoflavone's impact on metabolism of free radicals and expression of the p53 mRNA in liver tissues showed its anti-oxidative properties and capability to inhibit apoptosis in liver cells, especially following exhaustive exercise (Yang, 2013).

Gastric Cancer Growth and Metastasis Inhibition

Licoflavone A was studied for its anti-tumor effects against gastric cancer. It inhibited the proliferation of gastric cancer cells and affected cell cycle, apoptosis, migration, invasion, and epithelial-mesenchymal transition by targeting VEGFR-2 and blocking specific signaling pathways (Hongxia et al., 2022).

Antimicrobial Activities

Licoflavone C showed significant antibacterial and antifungal activities, especially against Pseudomonas aeruginosa, Escherichia coli, and Candida species, suggesting its potential as an antimicrobial agent (Edziri et al., 2012).

Estrogenic Activity Modulation

Flavonoids, including licoflavone C, demonstrated estrogenic and antiestrogenic properties. Licoflavone C, in particular, exhibited antagonistic activity at specific concentrations, influencing estrogenic activity (Pinto et al., 2008).

Anti-Inflammatory and Analgesic Effects

A study on the synergistic effect of red flower and licoflavone found notable anti-inflammatory and analgesic functions when used together, showing a significant synergistic effect (Xiao-jing, 2012).

Protection Against Nitric Oxide-Induced Cell Death

Licoflavone C and other prenylated flavonoids showed protective effects against sodium nitroprusside-induced cell death in neuroblastoma SH-SY5Y cells, suggesting potential in protecting neuronal cells against nitrosative stress (Lee et al., 2012).

Gastric Mucosa Protection in Chronic Gastritis

Licoflavone was found to suppress gastric mucosa injury and restore injured mucosa in rats with chronic superficial gastritis. This protective effect was linked to the up-regulation of serum PGE(2) levels (Lin et al., 2013).

Safety and Hazards

作用機序

Target of Action

Licoflavone B, an isoprene flavonoid derived from licorice residue, has been shown to have a beneficial effect on ulcerative colitis (UC) . The primary targets of this compound are the cells in the colon, specifically the colon cells involved in maintaining the integrity of the colonic barrier .

Mode of Action

This compound interacts with its targets by inhibiting colonic cell apoptosis and protecting the expression of occludin, claudin-1, and ZO-1 . These proteins are crucial for maintaining the integrity of the colonic barrier . By preserving these proteins, this compound helps to maintain the integrity of the colonic barrier, which is often compromised in conditions like UC .

Biochemical Pathways

This compound affects the MAPK pathway . The MAPK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By blocking this pathway, this compound exerts its anti-UC activity .

Pharmacokinetics

The fact that it shows efficacy when administered to mice suggests that it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of weight loss, disease activity index (DAI) increase, histological damage, and colonic inflammation in dextran sodium sulfate (DSS)-exposed C57BL/6 mice . Furthermore, this compound reshapes the microflora composition by suppressing harmful bacteria (Enterococcus et al.) and boosting beneficial microorganisms (Bacteroides et al.) .

特性

IUPAC Name |

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVIKFETPAZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91433-17-9 | |

| Record name | Licoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

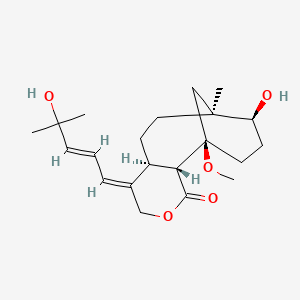

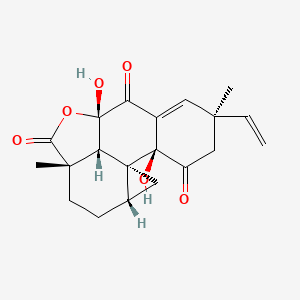

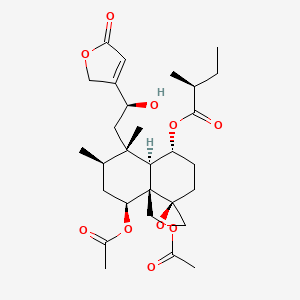

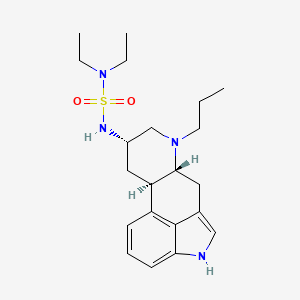

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(2-iodoacetyl)amino]propanoic acid](/img/structure/B1254365.png)

![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)

![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)

![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)

![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

![(1R,3S,5E,9S,11R,13S,14S,15S,17S,21R,23S,25E,27E,31S,32S,33R,35S,36S,37S,39S)-3,11,13,23,33,35-hexahydroxy-9,31-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,37-dimethoxy-6,10,14,26,32,36-hexamethyl-8,30,43,44-tetraoxatricyclo[37.3.1.117,21]tetratetraconta-5,19,25,27,41-pentaene-7,29-dione](/img/structure/B1254378.png)

![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)